7-Methoxyquinazolin-4-amine

Descripción

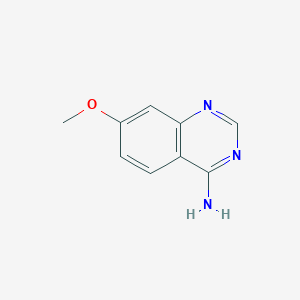

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTQENVXDQCIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604328 | |

| Record name | 7-Methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21560-97-4 | |

| Record name | 7-Methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxyquinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Methoxyquinazolin-4-amine chemical properties and structure

An In-depth Technical Guide to 7-Methoxyquinazolin-4-amine: A Core Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Quinazoline derivatives are particularly prominent as anticancer agents due to their ability to act as protein kinase inhibitors.[1] Several FDA-approved drugs, including gefitinib, afatinib, and dacomitinib, are based on the N-substituted quinazolin-4-amine framework and are used in the treatment of non-small cell lung cancer.[1]

This guide focuses on a key building block within this chemical class: This compound . While not an active pharmaceutical ingredient (API) itself, its structure represents a foundational intermediate for the synthesis of more complex and potent molecules.[2] The presence of the methoxy group at the 7-position and the reactive amine at the 4-position provides strategic points for chemical modification. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed examination of its chemical properties, structure, synthesis, and its pivotal role in the development of targeted therapeutics.

Chemical Identity and Properties

This compound is an aromatic heterocyclic compound. The structure consists of a fused pyrimidine and benzene ring system, which defines the quinazoline core. It is substituted with a methoxy group (-OCH₃) at position C7 and a primary amine group (-NH₂) at position C4.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₉N₃O | Calculated |

| Molecular Weight | 175.19 g/mol | Calculated |

| CAS Number | Not explicitly assigned; may be registered under a more complex derivative. | N/A |

| Predicted Appearance | Off-white to light yellow solid | [3] |

| Predicted Solubility | Soluble in DMSO, Methanol; sparingly soluble in water | General observation for similar heterocycles |

| SMILES | COc1cc2c(cc1)N=CN=C2N | N/A |

Synthesis and Mechanism

The synthesis of 4-aminoquinazoline derivatives typically involves the construction of the quinazoline core followed by the introduction of the amine group. A common and efficient strategy relies on a nucleophilic aromatic substitution (SNAr) reaction using a 4-chloroquinazoline precursor. The electron-withdrawing nature of the quinazoline ring system activates the C4 position, making it susceptible to attack by nucleophiles like ammonia.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible, field-proven method for synthesizing the title compound from 4-chloro-7-methoxyquinazoline.

Step 1: Preparation of 4-Chloro-7-methoxyquinazoline from 7-Methoxyquinazolin-4(3H)-one

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxyquinazolin-4(3H)-one (1.0 eq).[4]

-

Chlorination: Add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent. Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient energy to overcome the activation barrier for the chlorination reaction.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into crushed ice with vigorous stirring. The excess POCl₃ will be quenched by the water.

-

Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product, 4-chloro-7-methoxyquinazoline, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. This intermediate can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.

Step 2: Amination of 4-Chloro-7-methoxyquinazoline

-

Reagents & Setup: In a sealed pressure vessel, dissolve the 4-chloro-7-methoxyquinazoline (1.0 eq) from the previous step in a suitable solvent such as isopropanol or ethanol.

-

Ammonia Source: Add a solution of ammonia in methanol (7N) or bubble ammonia gas through the solution. A large excess of ammonia is used to drive the reaction to completion and minimize the formation of side products.

-

Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The elevated temperature and pressure are necessary for the nucleophilic substitution to occur efficiently.

-

Work-up: Cool the vessel to room temperature. The product, this compound, often precipitates out of the solution upon cooling.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities. The final product can be further purified by column chromatography or recrystallization if necessary.

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Profile

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The following data are predicted based on its structure and analysis of similar compounds.[1]

¹H NMR Spectroscopy

-

Amine Protons (-NH₂): A broad singlet is expected around δ 7.0-7.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal will disappear upon D₂O exchange.

-

Aromatic Protons (Quinazoline Ring):

-

H2: A sharp singlet around δ 8.5 ppm. This proton is adjacent to two nitrogen atoms, causing a significant downfield shift.

-

H5: A doublet around δ 8.2 ppm, coupled to H6.

-

H6: A doublet of doublets around δ 7.4 ppm, coupled to H5 and H8.

-

H8: A doublet around δ 7.2 ppm, coupled to H6.

-

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 4.0 ppm.

¹³C NMR Spectroscopy

The spectrum will show 9 distinct signals corresponding to the carbons in the molecule. Key predicted shifts include the methoxy carbon at ~56 ppm and the aromatic carbons between 100-165 ppm. The C4 carbon, bonded to the amine group, would appear highly shifted due to the influence of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.[5][6]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Aromatic Stretch | Ar-H |

| 2950-2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |

| 1650-1600 | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| 1620-1580 | C=N and C=C Stretch | Quinazoline Ring |

| 1250-1200 | C-O Asymmetric Stretch | Aryl Ether |

| 1050-1000 | C-O Symmetric Stretch | Aryl Ether |

Mass Spectrometry (MS)

In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 175 or 176, respectively, confirming the molecular weight of the compound.

Reactivity and Role in Drug Development

The primary utility of this compound in drug development stems from its role as a versatile intermediate.[2] The 4-amino group is a key handle for introducing various aryl substituents via reactions such as the Buchwald-Hartwig amination or direct nucleophilic substitution on an activated precursor.

This modification is central to the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. The quinazoline core acts as a scaffold that mimics the hinge region of ATP in the kinase domain of EGFR. The N-aryl substituent at the C4 position extends into the active site, providing crucial binding interactions and determining the compound's potency and selectivity.[7] The 7-methoxy group often serves to modulate solubility and can be involved in additional hydrogen bonding interactions within the target protein.

Caption: From core scaffold to active pharmaceutical ingredient (API).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazard Classification: While specific data for this compound is not available, related quinazoline derivatives are often associated with GHS hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Conclusion

This compound is a molecule of significant interest not for its inherent biological activity, but for its enabling role in the synthesis of potent therapeutic agents. Its structure combines the privileged quinazoline scaffold with strategically placed functional groups that are ideal for chemical elaboration. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in the field of medicinal chemistry, particularly in the design of next-generation kinase inhibitors for oncology and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 130017-55-9|6-Amino-7-Methoxyquinazolin-4(3H)-One [rlavie.com]

- 4. chemscene.com [chemscene.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 7-Methoxyquinazolin-4-amine from Anthranilic Acid Derivatives

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. Among its derivatives, 7-methoxyquinazolin-4-amine serves as a crucial intermediate and a key pharmacophore in the development of targeted cancer therapies, most notably as a precursor to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib and erlotinib. This guide provides a comprehensive overview of the synthetic pathways to this compound, starting from readily available anthranilic acid derivatives. We will delve into the mechanistic rationale behind each synthetic step, providing detailed protocols and comparative data to inform researchers and drug development professionals in their synthetic endeavors.

Strategic Overview of the Synthesis

The most direct and widely adopted strategy for the synthesis of this compound from an anthranilic acid derivative involves a three-stage process. This approach is favored for its reliability and scalability. The key stages are:

-

Cyclization: Formation of the quinazolinone ring system from 2-amino-4-methoxybenzoic acid.

-

Chlorination: Conversion of the 4-oxo group of the quinazolinone to a more reactive 4-chloro intermediate.

-

Amination: Nucleophilic substitution of the 4-chloro group with an amine source to yield the final product.

This guide will elaborate on each of these stages, providing both theoretical grounding and practical application.

Pathway I: The Classical Route via 7-Methoxyquinazolin-4(3H)-one

This pathway represents the most common and well-documented approach to the synthesis of this compound.

Stage 1: Cyclization to form 7-Methoxyquinazolin-4(3H)-one

The initial and pivotal step is the construction of the pyrimidinone ring of the quinazoline system. This is typically achieved through the reaction of 2-amino-4-methoxybenzoic acid with a source of a single carbon atom that will form the C2 position of the quinazoline ring. Formamide is the most frequently employed reagent for this transformation, acting as both a formylating agent and a source of ammonia.

Mechanism and Rationale: The reaction, often referred to as the Niementowski quinazoline synthesis, proceeds by the initial formylation of the amino group of the anthranilic acid by formamide at elevated temperatures. This is followed by an intramolecular cyclization via nucleophilic attack of the newly formed formamido group onto the carboxylic acid, leading to a dehydration event that closes the ring to form the quinazolinone. The use of ammonium formate can facilitate this process.[1][2]

Experimental Protocol:

-

To a round-bottom flask, add 2-amino-4-methoxybenzoic acid, formamide (typically in excess, serving as the solvent), and ammonium formate.

-

Heat the reaction mixture to 170-180 °C for 3-4 hours.[1][2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess formamide.

-

The resulting residue can be stirred with methanol and cooled to induce precipitation of the product.[1][2]

-

Filter the solid, wash with cold methanol, and dry under vacuum to yield 7-methoxyquinazolin-4(3H)-one.

Visualization of the Cyclization Step:

Caption: Cyclization of 2-amino-4-methoxybenzoic acid to form the quinazolinone core.

Stage 2: Chlorination of 7-Methoxyquinazolin-4(3H)-one

The hydroxyl group at the C4 position of the quinazolinone exists in tautomeric equilibrium with the keto form. To facilitate nucleophilic substitution, this group is converted into a better leaving group, typically a chloride. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are the standard reagents for this chlorination.

Mechanism and Rationale: The lone pair of electrons on the nitrogen at position 3 attacks the sulfur (in SOCl₂) or phosphorus (in POCl₃) atom, followed by the elimination of sulfur dioxide and chloride or phosphate and chloride, respectively. A subsequent nucleophilic attack by a chloride ion on the C4 position, which is now highly electrophilic, results in the formation of 4-chloro-7-methoxyquinazoline. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

Experimental Protocol:

-

Suspend 7-methoxyquinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Reflux the mixture for several hours (e.g., 5 hours at 90 °C).[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, carefully quench the excess chlorinating agent by pouring the reaction mixture into ice water.

-

The product will precipitate as a solid.

-

Filter the solid, wash thoroughly with water to remove any residual acid, and dry to obtain 4-chloro-7-methoxyquinazoline.[3]

Visualization of the Chlorination Step:

Caption: Chlorination of the quinazolinone to the activated 4-chloro intermediate.

Stage 3: Amination of 4-Chloro-7-methoxyquinazoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C4 position is displaced by an amine. For the synthesis of the parent this compound, a source of ammonia, such as aqueous or alcoholic ammonia, is used.

Mechanism and Rationale: The electron-withdrawing nature of the quinazoline ring system makes the C4 position susceptible to nucleophilic attack. Ammonia acts as the nucleophile, attacking the C4 carbon and leading to the formation of a Meisenheimer-like intermediate. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the desired 4-amino product. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Dissolve 4-chloro-7-methoxyquinazoline in a suitable solvent such as isopropanol or ethanol.

-

Add an excess of aqueous or alcoholic ammonia solution.

-

Heat the reaction mixture in a sealed vessel to a temperature ranging from 80 to 120 °C for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Visualization of the Amination Step:

Caption: Final amination step to produce this compound.

Summary of Synthetic Pathways and Comparative Data

The following table summarizes the key parameters for the classical synthesis of this compound. Yields are representative and can vary based on reaction scale and purification methods.

| Step | Starting Material | Reagents | Key Conditions | Product | Representative Yield |

| 1. Cyclization | 2-Amino-4-methoxybenzoic acid | Formamide, Ammonium Formate | 170-180 °C, 3-4 h[1][2] | 7-Methoxyquinazolin-4(3H)-one | ~90%[1][2] |

| 2. Chlorination | 7-Methoxyquinazolin-4(3H)-one | SOCl₂ or POCl₃, cat. DMF | Reflux, 3-5 h[3] | 4-Chloro-7-methoxyquinazoline | High |

| 3. Amination | 4-Chloro-7-methoxyquinazoline | Aqueous/Alcoholic Ammonia | 80-120 °C, sealed vessel | This compound | Good to High |

Conclusion

The synthesis of this compound from 2-amino-4-methoxybenzoic acid is a well-established and efficient process. The three-stage approach involving cyclization, chlorination, and amination provides a reliable route for obtaining this valuable intermediate. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity, making this synthetic strategy amenable to both laboratory-scale synthesis and industrial production. Understanding the underlying mechanisms of each step is crucial for troubleshooting and adapting the protocols for the synthesis of more complex analogues, thereby facilitating the discovery and development of novel therapeutic agents.

References

Biological activity of 7-Methoxyquinazolin-4-amine and its analogs

An In-depth Technical Guide to the Biological Activity of 7-Methoxyquinazolin-4-amine and its Analogs

Authored by: A Senior Application Scientist

Foreword: The quinazoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This guide provides an in-depth exploration of a specific, highly promising class of these compounds: this compound and its derivatives. We will dissect their synthesis, delve into their diverse biological activities, elucidate their mechanisms of action, and provide actionable experimental protocols for researchers in the field. This document is intended for drug development professionals, medicinal chemists, and pharmacologists seeking to leverage the therapeutic potential of this versatile molecular framework.

Part 1: The Quinazoline Core - A Foundation for Diverse Bioactivity

The quinazoline skeleton, a bicyclic aromatic heterocycle formed by the fusion of a pyrimidine ring and a benzene ring, is a structural motif found in numerous biologically active molecules.[1][2] Its rigid framework and the specific arrangement of nitrogen atoms allow for critical hydrogen bonding interactions with various enzymatic targets, making it a highly favorable scaffold for inhibitor design.[3]

The 4-aminoquinazoline moiety, in particular, has emerged as a critical pharmacophore. The amine group at the C4 position and the nitrogen atoms at N1 and N3 are often crucial for forming hydrogen bonds within the active sites of kinases, which has led to the development of several FDA-approved anticancer drugs.[2][3] The addition of a methoxy group at the C7 position, creating this compound, further refines the molecule's electronic and steric properties, often enhancing its potency and selectivity for specific targets. This guide will focus on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this core structure and its analogs.

Part 2: Synthesis and Chemical Landscape

The construction of the 7-methoxy-4-aminoquinazoline core and its analogs can be achieved through several established synthetic routes. The choice of a specific pathway often depends on the desired substitution patterns on both the quinazoline ring and the C4-amino substituent.

General Synthetic Strategy

A common and versatile approach begins with a substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone intermediate. This intermediate is then chlorinated to an active 4-chloroquinazoline, which can readily undergo nucleophilic substitution with a desired amine to yield the final 4-aminoquinazoline product.

Below is a generalized workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines the synthesis of a 4,7-disubstituted 8-methoxyquinazoline derivative, adapted from established methodologies.[4]

Step 1: Synthesis of 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one

-

Dissolve 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mmol) in formic acid (20 mL).

-

Stir the solution at 100°C in an oil bath for 8 hours.

-

Cool the reaction mixture to room temperature and quench by pouring it into ice-cold water (30 mL).

-

Allow the mixture to stand overnight to facilitate precipitation.

-

Filter the resulting solid, wash with water, and dry under a vacuum to yield the quinazolinone intermediate.[4]

Step 2: Synthesis of 4-Chloro-7-(3-chloropropoxy)-8-methoxyquinazoline

-

Self-Validating System: This chlorination step is critical as it activates the C4 position for the subsequent nucleophilic substitution. The success of this reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting quinazolinone and the appearance of a new, typically less polar, spot for the chloro-quinazoline.

-

Reflux a mixture of the quinazolinone intermediate from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5]

-

The reaction is typically carried out for 3-5 hours.

-

After completion, carefully pour the reaction mixture onto crushed ice to decompose the excess chlorinating agent.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro intermediate.

Step 3: Synthesis of 4-N-(3-Chlorophenyl)-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine

-

Dissolve the 4-chloro intermediate from Step 2 in a suitable solvent, such as isopropanol or ethanol.

-

Add the desired amine (e.g., 3-chloroaniline) to the solution. Typically, a slight excess of the amine is used.

-

Reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate directly from the solution.

-

If precipitation occurs, filter the solid and wash with the reaction solvent and then with a non-polar solvent like hexane to remove impurities.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography on silica gel.

Part 3: Spectrum of Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

A. Anticancer Activity

The quinazoline scaffold is a privileged structure for developing kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Overexpression or mutation of EGFR is a key driver in many cancers, especially non-small cell lung cancer.[2]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting cell proliferation, survival, and metastasis.

-

Key Interactions: The quinazoline core forms critical hydrogen bonds with the hinge region of the kinase domain. Specifically, the N1 atom of the quinazoline ring typically interacts with the backbone amide of a methionine residue (Met793 in EGFR), while the N3 atom can form a water-mediated hydrogen bond with a threonine residue (Thr790).[3] The 4-anilino moiety extends into a hydrophobic pocket, and substitutions on this ring can be tailored to enhance potency and selectivity.

Other Anticancer Mechanisms: Beyond EGFR inhibition, certain 4-amino-8-methoxyquinazoline analogs have been shown to inhibit the β-catenin/TCF4 signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[4]

B. Antimicrobial Activity

Quinazoline and quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, active against both bacteria and fungi.[1]

Mechanism of Action: The precise mechanism is not always fully elucidated but is thought to involve interactions with essential microbial processes, such as cell wall synthesis or DNA replication.[1]

Structure-Activity Relationship for Antimicrobial Effects:

-

Substitutions at C2 and C3: The presence of methyl, amine, or thiol groups at the C2 position and a substituted aromatic ring at C3 are often crucial for antimicrobial activity.[1]

-

Halogenation: The introduction of halogen atoms (e.g., chloro, fluoro) at the C6, C7, or C8 positions can significantly enhance antimicrobial potency.[1][6]

-

C4-Amine Group: Substitution at the C4 position with an amine or a substituted amine is a key determinant for improving antimicrobial effects.[1]

C. Other Notable Activities

The versatile quinazoline scaffold has been associated with a broad spectrum of pharmacological effects, including:

-

Antihypertensive Activity: Certain 4-amino-6,7-dimethoxyquinazoline derivatives, such as Alfuzosin, are known α1-adrenoceptor antagonists used to treat hypertension.[7][8]

-

Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties, likely through the inhibition of enzymes like cyclooxygenase (COX).[9]

-

Anticonvulsant and Anti-HIV activities have also been reported in the literature for various quinazoline analogs.[1][8]

Part 4: Dissecting the Structure-Activity Relationship (SAR)

Understanding the SAR is paramount for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

| Position | Substituent/Modification | Impact on Biological Activity | Rationale / Example |

| N1 & N3 | Unsubstituted Nitrogen | Crucial for Kinase Inhibition. | Forms key hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).[3] |

| C4 | Substituted Amino Group | Essential for most activities. | The nature of the substituent (e.g., anilino, alkylamino) dictates target specificity and potency.[1][3] |

| C6 & C7 | Electron-donating groups (e.g., Methoxy) | Generally increases activity. | Enhances the electron density of the quinazoline ring, potentially improving binding affinity. The 6,7-dimethoxy pattern is common in antihypertensive agents.[3][7] |

| C6 / C8 | Halogen atoms (Cl, F, Br) | Often enhances antimicrobial and anticancer activity. | Modifies electronic properties and can occupy specific hydrophobic pockets in the target's active site.[1][6] |

| C2 | Various substituents | Modulates activity. | Introduction of groups like fluor-substituents can be vital for inhibitory activity against certain targets.[3] |

Part 5: Core Experimental Protocols

The following protocols provide a standardized framework for evaluating the biological activity of newly synthesized this compound analogs.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, BGC-823, A431) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

-

Seeding: Detach cells using trypsin and seed them into 96-well plates at a density of 1.0–2.0 × 10³ cells per well. Incubate overnight in 5% CO₂ at 37°C.

-

Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions to achieve the desired final concentrations and treat the cells. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

-

Incubation: Incubate the treated plates for 96 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Methodology: [12]

-

Bacterial Strains: Use standard quality control strains (e.g., Staphylococcus aureus ATCC 29213) and clinically relevant strains (e.g., MRSA).

-

Inoculum Preparation: Prepare an inoculum of the test organism in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the organism.

Part 6: Conclusion and Future Directions

The this compound scaffold and its analogs constitute a versatile and highly valuable class of compounds in modern drug discovery. Their demonstrated efficacy as anticancer agents, particularly as EGFR inhibitors, is well-established, and their potential as antimicrobial and antihypertensive agents continues to be an active area of research.

The structure-activity relationships discussed herein provide a clear roadmap for medicinal chemists. Future efforts should focus on:

-

Improving Selectivity: Designing analogs that can selectively inhibit mutant forms of kinases (e.g., EGFR T790M) to overcome drug resistance.

-

Exploring New Targets: Leveraging the scaffold's versatility to discover inhibitors for other kinases or novel biological targets.

-

Optimizing Pharmacokinetics: Modifying the structure to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to better oral bioavailability and in vivo efficacy.

By integrating rational design, robust synthesis, and comprehensive biological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Unraveling the Mechanism of Action of 7-Methoxyquinazolin-4-amine in Cancer Cell Lines: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy

The quinazoline nucleus is a "privileged scaffold" in medicinal chemistry, renowned for its versatility and wide range of pharmacological activities.[1][2][3] This heterocyclic system is a cornerstone in the development of targeted anticancer agents, with several quinazoline-based drugs, including gefitinib and erlotinib, achieving FDA approval and significant clinical success.[4][5] The efficacy of these molecules stems from their ability to selectively inhibit key proteins that drive cancer cell proliferation and survival.[6]

The biological activity of the quinazoline core can be finely tuned through substitutions at various positions. The 4-amino group is critical for activity, often forming a key hydrogen bond in the hinge region of kinase active sites. Substitutions on the fused benzene ring, such as a methoxy group at the 7-position (7-OCH₃), are known to modulate potency, selectivity, and pharmacokinetic properties.[7] While 7-Methoxyquinazolin-4-amine itself is a foundational structure, its mechanism of action can be inferred from the extensive body of research on its more complex and highly substituted analogues.

This technical guide provides a comprehensive overview of the principal mechanisms of action attributed to 4-aminoquinazoline derivatives in cancer cell lines. We will dissect the primary molecular targets, the resultant cellular consequences, and the essential experimental protocols required to validate these mechanisms, providing a robust framework for researchers investigating compounds based on this potent scaffold.

Part 1: Primary Molecular Targets and Signaling Pathways

The anticancer effects of 4-aminoquinazoline derivatives are predominantly mediated through the inhibition of key enzymes involved in cell signaling, survival, and division. The primary targets identified are protein tyrosine kinases, the PI3K/Akt pathway, and the microtubule network.

Inhibition of Protein Tyrosine Kinases: A Dominant Mechanism

The 4-aminoquinazoline framework is a classic ATP-competitive inhibitor scaffold, targeting the ATP-binding pocket of various protein kinases.[4][8][9]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways promoting cell proliferation, survival, and metastasis.[4] Overexpression or mutation of EGFR is a common driver in many cancers, including non-small cell lung cancer.[4][10] The 4-anilinoquinazoline structure, a close relative of this compound, is a hallmark of first and second-generation EGFR inhibitors.[4][8][11] These compounds occupy the kinase's active site, preventing ATP binding and subsequent receptor autophosphorylation, thereby blocking the entire signaling cascade.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[3][12] VEGFR-2 is the primary receptor mediating the angiogenic signals of its ligand, VEGF.[3][12] Numerous quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, functioning, like EGFR inhibitors, as ATP-competitive antagonists.[1][12][13] By blocking VEGFR-2, these compounds can effectively starve tumors of their essential blood supply. The potential for a single quinazoline scaffold to inhibit both EGFR and VEGFR makes it an attractive candidate for developing dual-target therapies.[1]

The following diagram illustrates the central role of EGFR and VEGFR in cancer cell signaling and the inhibitory action of quinazoline derivatives.

Caption: Inhibition of EGFR/VEGFR signaling by quinazoline derivatives.

Disruption of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling network that regulates cell survival, growth, and proliferation.[14] The p110α subunit of PI3K is frequently mutated or overexpressed in human cancers, making it a prime therapeutic target.[14] Studies have demonstrated that specific 4-aminoquinazoline derivatives can act as potent and selective inhibitors of PI3Kα.[14] This inhibition prevents the phosphorylation and activation of the downstream kinase Akt, a central node in cell survival signaling. Suppressing the PI3K/Akt pathway ultimately leads to the induction of apoptosis and cell cycle arrest.[14]

This diagram shows the mechanism of PI3K/Akt pathway inhibition.

Caption: Quinazoline derivatives can inhibit the PI3K/Akt survival pathway.

Inhibition of Tubulin Polymerization

Beyond kinase inhibition, certain quinazoline derivatives act as anti-mitotic agents by disrupting microtubule dynamics.[7][15] Microtubules, polymers of α- and β-tubulin, are essential components of the mitotic spindle required for chromosome segregation during cell division. Compounds that inhibit tubulin polymerization prevent the formation of a functional spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16] This mechanism is shared by classic anticancer agents like colchicine and the vinca alkaloids. The discovery that 4-aminoquinazolines can also target tubulin highlights the scaffold's versatility in hitting distinct, critical cancer targets.[7][16]

Part 2: Cellular Consequences of Target Engagement

The inhibition of the molecular targets described above triggers a cascade of downstream events within the cancer cell, culminating in the inhibition of proliferation and the induction of programmed cell death.

Induction of Apoptosis

Apoptosis is a regulated process of cell suicide that is essential for eliminating damaged or cancerous cells. Cancer cells often develop mechanisms to evade apoptosis. A primary goal of targeted therapy is to reactivate this process. 4-aminoquinazoline derivatives induce apoptosis through several mechanisms:

-

Intrinsic (Mitochondrial) Pathway Activation: This is the most commonly reported mechanism.[14][17][18] By inhibiting pro-survival signals from pathways like EGFR and PI3K/Akt, these compounds cause a shift in the balance of Bcl-2 family proteins. The expression of anti-apoptotic proteins like Bcl-2 is reduced, while pro-apoptotic proteins like Bax are increased.[19] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the activation of an initiator caspase (caspase-9), which in turn activates executioner caspases (caspase-3 and -7).[7][17]

-

Extrinsic Pathway Involvement: Some studies also suggest involvement of the extrinsic pathway, which involves the activation of caspase-8.[7]

-

Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can also be a trigger for apoptosis, and this has been observed with some quinazoline derivatives.[17][18]

| Apoptotic Marker | Expected Change Upon Treatment | Significance |

| Bax/Bcl-2 Ratio | Increase | Shift towards pro-apoptotic signaling |

| Cytochrome c | Release from mitochondria to cytosol | Key event in intrinsic pathway activation |

| Cleaved Caspase-9 | Increase | Indicates activation of the intrinsic pathway |

| Cleaved Caspase-3/7 | Increase | Activation of executioner caspases |

| Cleaved PARP | Increase | A key substrate of caspase-3; a hallmark of apoptosis |

| Annexin V Staining | Increase in positive cells | Detects externalization of phosphatidylserine in early apoptosis |

Cell Cycle Arrest

By interfering with the signaling pathways that regulate cell cycle progression or by directly targeting the mitotic machinery, 4-aminoquinazolines can cause cancer cells to arrest at specific checkpoints.

-

G1 Phase Arrest: Inhibition of growth factor signaling pathways like EGFR and PI3K often results in a G1 phase arrest, as cells are unable to pass the restriction point to enter the S (synthesis) phase.[14]

-

G2/M Phase Arrest: This is the characteristic outcome of compounds that inhibit tubulin polymerization.[16][19] The cell's spindle assembly checkpoint detects the improperly formed mitotic spindle and halts the cell cycle before anaphase. Some kinase inhibitors can also induce a G2/M arrest.[17][18]

The specific phase of arrest provides critical clues about the compound's primary mechanism of action.

The following diagram outlines the standard workflow for determining cell cycle distribution via flow cytometry.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Part 3: Experimental Validation Protocols

To rigorously determine the mechanism of action of a compound like this compound, a series of well-defined experiments are necessary. The following protocols provide a self-validating system to move from broad cytotoxic effects to specific molecular interactions.

Protocol 1: Cell Viability and Cytotoxicity Assay (SRB Assay)

-

Objective: To determine the concentration at which the compound inhibits cancer cell growth by 50% (GI₅₀), providing a quantitative measure of its anti-proliferative potency.[20][21]

-

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium. Fix the cells by adding 10% cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry.

-

Data Acquisition: Solubilize the bound dye by adding 10 mM Tris base solution. Read the optical density (OD) at ~515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

-

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To visualize the effect of the compound on the phosphorylation status of key signaling proteins (e.g., p-EGFR, p-Akt) and the expression of apoptosis-related proteins (e.g., cleaved PARP, Bcl-2).[14][17][19]

-

Methodology:

-

Treatment and Lysis: Grow cells to 70-80% confluency in 6-well plates. Treat with the compound at relevant concentrations (e.g., 1x and 2x GI₅₀) for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody (e.g., anti-p-Akt, anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.

-

Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

-

Objective: To distinguish and quantify viable, early apoptotic, late apoptotic, and necrotic cells following compound treatment.[19][21]

-

Methodology:

-

Cell Treatment: Seed cells in 6-well plates. Treat with the compound at desired concentrations for a relevant time period (e.g., 24-48 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Viable cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic/necrotic cells.

-

Annexin V- / PI+: Necrotic cells (or cells with compromised membranes).

-

-

Quantification: Use the flow cytometry software to quantify the percentage of cells in each quadrant.

-

Conclusion and Future Directions

The body of evidence surrounding the 4-aminoquinazoline scaffold strongly suggests that this compound exerts its anticancer effects through a multifaceted mechanism of action. The most probable pathways involve the inhibition of key protein tyrosine kinases like EGFR and VEGFR , leading to the shutdown of critical pro-survival signaling. Concurrently, it may disrupt the PI3K/Akt pathway or interfere with tubulin polymerization , culminating in cell cycle arrest and the induction of apoptosis .

The precise dominant mechanism is dependent on the specific cancer cell line's genetic makeup—its dependencies and vulnerabilities. For drug development professionals, this multifaceted activity is both a challenge and an opportunity. It necessitates a comprehensive screening approach, as outlined in this guide, to identify the compound's primary mode of action and the cancer types most likely to respond.

Future research should focus on direct enzymatic assays to confirm kinase inhibition profiles, in vivo xenograft models to validate efficacy[16][22], and structure-activity relationship (SAR) studies to optimize potency and selectivity. By systematically applying these established principles and protocols, researchers can effectively elucidate the therapeutic potential of this compound and its derivatives as next-generation anticancer agents.

References

- 1. ijpbs.com [ijpbs.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. 4-aminoquinazoline analogs: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxyquinazolin-4-amine Derivatives: A Technical Guide to Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide delves into the specific realm of 7-methoxyquinazolin-4-amine derivatives, a privileged pharmacophore that has yielded numerous clinically successful drugs. We will explore the synthesis, mechanism of action, and structure-activity relationships (SAR) of these compounds, with a focus on their role as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Through a synthesis of technical data and field-proven insights, this document aims to provide a comprehensive resource for professionals engaged in the discovery and development of next-generation kinase inhibitors.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1]

The 4-aminoquinazoline core has emerged as a particularly effective scaffold for the design of kinase inhibitors.[2] Its heterocyclic structure provides a rigid framework that can be readily functionalized to achieve high affinity and selectivity for the ATP-binding site of various kinases.[3] Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are based on this quinazoline core, underscoring its therapeutic significance.[1][2] These compounds typically function as competitive inhibitors, vying with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways that drive tumor growth.[4]

The Significance of the 7-Methoxy Group

Within the broader class of quinazoline-based inhibitors, the 7-methoxy substitution plays a crucial role in optimizing the pharmacological properties of these molecules. The methoxy group at the 7-position of the quinazoline ring has been shown to enhance the binding affinity and overall activity of the inhibitor.[3] This is often attributed to the electron-donating nature of the methoxy group, which can influence the electronic properties of the quinazoline core and its interactions with the target kinase.

Furthermore, the 7-methoxy group can contribute to the overall drug-like properties of the molecule, including solubility and metabolic stability. This strategic substitution has been a key element in the design of many successful kinase inhibitors targeting a range of kinases.

Key Kinase Targets of this compound Derivatives

The versatility of the this compound scaffold allows for the targeting of a diverse array of kinases. Two of the most prominent and well-studied targets are EGFR and VEGFR.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a signaling cascade that promotes cell proliferation and survival.[5] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[5][6]

This compound derivatives have been instrumental in the development of EGFR tyrosine kinase inhibitors (TKIs). First-generation inhibitors like gefitinib and erlotinib, both featuring the 7-methoxyquinazoline core, demonstrated significant clinical benefit in patients with EGFR-mutant NSCLC.[5] These compounds act as reversible, ATP-competitive inhibitors.[4] However, the emergence of resistance, often through secondary mutations like T790M, has necessitated the development of next-generation inhibitors.[4][5]

The development of second-generation, irreversible inhibitors such as afatinib and dacomitinib, also based on the quinazoline scaffold, aimed to overcome this resistance.[5] More recently, macrocyclization strategies have been employed to enhance selectivity for mutant forms of EGFR, offering a promising avenue for future drug development.[5]

Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[7] The VEGF/VEGFR signaling pathway is a central regulator of angiogenesis.[8] VEGFR-2, a key receptor in this pathway, has emerged as a significant target for anticancer therapies.[7][8]

The this compound scaffold has also been successfully adapted to create potent VEGFR-2 inhibitors. By modifying the substituents on the quinazoline core, researchers have developed dual inhibitors that target both EGFR and VEGFR-2, offering a multi-pronged attack on tumor growth by simultaneously inhibiting proliferation and angiogenesis.[4][9][10] For instance, derivatives incorporating a diarylamide moiety have shown potent VEGFR-2 inhibitory activity.[8]

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective this compound-based kinase inhibitors is guided by a deep understanding of their structure-activity relationships. Key modifications to the core scaffold have been shown to significantly impact their inhibitory activity and kinase selectivity.

-

Substitutions at the 4-Anilino Position: The nature of the substituent on the aniline ring at the 4-position is critical for determining the inhibitor's potency and selectivity.[3] Small, lipophilic groups are often favored for optimal interaction with the hydrophobic pocket of the kinase active site.

-

Modifications at the 6- and 7-Positions: As previously discussed, the 7-methoxy group is a key feature. Additionally, substitutions at the 6-position have been explored to enhance activity and modulate the pharmacokinetic properties of the compounds.[11] For example, the introduction of an aryl urea group at the C-6 position has been shown to increase interactions with key amino acids in the EGFR active pocket.[11]

-

Dual and Multi-Kinase Inhibition: A growing strategy in cancer therapy is the development of multi-kinase inhibitors that can simultaneously block multiple signaling pathways.[12] The this compound scaffold has proven to be a versatile platform for designing such agents, with derivatives showing potent inhibition of kinases such as EGFR, VEGFR-2, and HER2.[12][13]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below.

General Synthetic Workflow

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Protocol: Synthesis of a 4-Anilino-7-methoxyquinazoline Derivative

This protocol is a generalized representation and may require optimization for specific target molecules.

-

Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one. A mixture of 2-amino-4-methoxybenzoic acid and formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the quinazolinone intermediate.

-

Step 2: Chlorination. The 7-methoxyquinazolin-4(3H)-one is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to yield 4-chloro-7-methoxyquinazoline. This step is typically performed under reflux conditions.

-

Step 3: Nucleophilic Aromatic Substitution. The 4-chloro-7-methoxyquinazoline is reacted with the desired substituted aniline in a suitable solvent, such as isopropanol or ethanol, often with the addition of a base to neutralize the HCl generated. The reaction mixture is heated at reflux until completion.

-

Step 4: Purification. The final product is isolated by filtration and purified by recrystallization or column chromatography to yield the pure this compound derivative.

Characterization of the synthesized compounds is typically performed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.[14][15]

Kinase Inhibition Assay Protocol (General)

The inhibitory activity of the synthesized compounds against target kinases is commonly evaluated using in vitro kinase assays.

Caption: General workflow for an in vitro kinase inhibition assay.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

-

Reaction Mixture: Each well contains the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Compound Addition: The synthesized this compound derivatives are added to the wells at a range of concentrations.

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period to allow the kinase reaction to proceed.

-

Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, including luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[11]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the kinase activity against the compound concentration. The IC50 represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Proliferation Assay (e.g., MTT Assay)

To assess the anticancer activity of the compounds in a cellular context, cell proliferation assays are employed.

-

Cell Seeding: Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Clinical Significance and Future Perspectives

The clinical success of this compound derivatives as kinase inhibitors has been profound, particularly in the treatment of EGFR-mutated NSCLC.[5] However, the challenge of acquired resistance remains a significant hurdle.[4] Future research will likely focus on several key areas:

-

Overcoming Resistance: Designing novel derivatives that can effectively inhibit drug-resistant mutant kinases is a high priority.[6][16] This may involve the development of covalent or allosteric inhibitors.[3]

-

Improving Selectivity: Enhancing the selectivity of kinase inhibitors is crucial to minimize off-target effects and improve the therapeutic window.[5]

-

Targeting Novel Kinases: The versatility of the this compound scaffold will continue to be exploited to develop inhibitors for other clinically relevant kinases.[17][18]

-

Combination Therapies: Exploring the synergistic effects of this compound derivatives with other anticancer agents, such as immunotherapy or chemotherapy, holds promise for improving patient outcomes.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. Its favorable pharmacological properties and synthetic tractability have led to the discovery of numerous life-saving drugs. As our understanding of the complex signaling networks that drive cancer continues to grow, this privileged scaffold will undoubtedly remain a central focus of drug discovery efforts, paving the way for the next generation of targeted cancer therapies.

References

- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers with each targeting different cysteine residues in the kinase domains of EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. chemmethod.com [chemmethod.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 7-Methoxyquinazolin-4-amine

Molecular Structure and Overview

7-Methoxyquinazolin-4-amine belongs to the quinazoline class of heterocyclic compounds, which are known for their diverse biological activities.[1] The accurate characterization of its molecular structure is the foundation for any further research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Below is a diagram of the molecular structure of this compound, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) for the protons of this compound are presented in the table below. These predictions are based on the analysis of related structures.[2][3]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H2 | ~8.4 | Singlet (s) | - | The proton at C2 is adjacent to two nitrogen atoms, leading to significant deshielding. |

| H5 | ~8.0 | Doublet (d) | ~9.0 | H5 is ortho to the electron-withdrawing nitrogen at position 1 and will couple with H6. |

| H6 | ~7.2 | Doublet of doublets (dd) | ~9.0, ~2.5 | H6 is coupled to both H5 and H8. |

| H8 | ~7.0 | Doublet (d) | ~2.5 | H8 is meta to H6 and shows a smaller coupling constant. |

| NH₂ | ~7.5 | Broad singlet (br s) | - | The chemical shift of amine protons can vary depending on the solvent and concentration.[4] |

| OCH₃ | ~3.9 | Singlet (s) | - | Methoxy group protons typically appear in this region. |

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are outlined below, based on data from similar quinazoline derivatives.[2][3][5]

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | ~155 | This carbon is situated between two nitrogen atoms, resulting in a downfield shift. |

| C4 | ~158 | The carbon bearing the amino group and adjacent to a nitrogen atom is significantly deshielded. |

| C4a | ~150 | A quaternary carbon in an aromatic system, adjacent to nitrogen. |

| C5 | ~128 | Aromatic CH carbon. |

| C6 | ~115 | Aromatic CH carbon, shielded by the methoxy group. |

| C7 | ~162 | Aromatic carbon attached to the electron-donating methoxy group. |

| C8 | ~105 | Aromatic CH carbon, shielded by the methoxy group. |

| C8a | ~120 | Quaternary aromatic carbon. |

| OCH₃ | ~56 | Typical chemical shift for a methoxy carbon. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[6]

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[2][6]

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the multiplicities and coupling constants to establish connectivity. Assign the signals in both ¹H and ¹³C spectra to the respective atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The table below summarizes the expected characteristic IR absorption bands for this compound. These predictions are based on general principles of IR spectroscopy and data from related amino- and methoxy-substituted aromatic compounds.[3][7][8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| 1650-1580 | N-H bend | Primary amine (-NH₂) |

| 1620-1450 | C=C and C=N stretch | Aromatic ring and quinazoline core |

| 1250-1020 | C-N stretch and C-O stretch | Aromatic amine and aryl ether |

| 900-675 | C-H out-of-plane bend | Aromatic ring |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be obtained from a thin film.[6]

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[9]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometric Data

For this compound (C₉H₉N₃O), the following mass spectrometric data is expected:

| Ion | m/z (calculated) | Technique | Significance |

| [M+H]⁺ | 176.0767 | ESI-HRMS | Protonated molecular ion, provides accurate mass for formula confirmation. |

| M⁺˙ | 175.0746 | EI | Molecular ion peak, confirms the molecular weight. |

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.[2][10]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For electrospray ionization (ESI), the sample is infused directly. For electron ionization (EI), the sample is typically introduced via a direct insertion probe or a GC inlet.[6]

-

Data Analysis: Determine the molecular weight from the molecular ion peak. If HRMS is used, compare the measured accurate mass with the calculated mass to confirm the elemental composition.

Synthesis and Characterization Workflow

The overall process for obtaining and confirming the structure of this compound involves synthesis followed by a comprehensive spectroscopic analysis.

Caption: A general workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spec data for this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic data for drug discovery and development applications.

References

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives | Scientific.Net [scientific.net]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 7-Methoxyquinazolin-4-amine for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Drug Discovery and the Importance of Physicochemical Profiling